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Bromodomain-containing protein 9 (BRDY) is a subunit of the mammalian SWI/SNF (switch/sucrose non-
fermentable) chromatin remodeling complex, which plays a critical role in regulating gene expression by
altering nucleosome positioning [1] [2]. The bromodomain of BRD9 recognizes and binds to acetylated

lysine residues on histones.

I-BRDY is the first potent, selective, and cell-active chemical probe designed to inhibit the BRD9
bromodomain [3]. Its development was driven by the need for a high-quality tool compound to elucidate the
cellular and biological functions of BRD9 without the confounding effects of inhibiting the highly studied

BET (Bromodomain and Extra Terminal) family of bromodomains.

Structure-Based Design of I-BRD9

The discovery of I-BRD9 was initiated through a cross-screening strategy of compound libraries, which
identified a thienopyridone scaffold (compound 17) as a potent starting point [3]. The subsequent structure-
based design focused on exploiting key structural differences between the acetylated lysine (Kac) binding

pockets of BRD9 and BET family proteins, particularly BRD4.

The table below summarizes the critical structural features that informed the design of I-BRD9.
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Structural . .
Role in Binding and Selectivity
Element
ZA Channel A distinct architecture in BRD9 compared to BRD4, primarily due to differences in
amino acid composition [3].
Gatekeeper BRD9 has a Tyr106, while BRD4 BD1 has an lle146. The bulkier tyrosine in BRD9
Residue blocks access to a lipophilic 'WPF' shelf, a key difference leveraged for selectivity
[3].
Acetyl-Lysine The carbonyl group of the core scaffold forms hydrogen bonds with the side chain
Mimic of Asn100 in BRD9 and with Tyr57 via a conserved water molecule [2].
Aromatic Core The thienopyridone core makes a 1t-stacking interaction with the Tyr106
Stacking gatekeeper residue in BRD9 [2].

Solvent-Exposed  Optimizing substituents directed towards the more open, solvent-exposed area of
Region the binding pocket helped improve potency and physicochemical properties [3].

To visualize the structure-based design strategy, the following diagram outlines the key steps from scaffold

identification to the final probe.
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Overview of the structure-based design workflow for I-BRD9.

Quantitative Profiling of I-BRD9

I-BRDY was rigorously profiled to establish its potency and selectivity, meeting stringent criteria for a high-

quality chemical probe. The quantitative data are summarized in the table below.

Result for Result for Result for

Assay Parameter Assay Type
BRD9 BRD4 (BD1) BRD7

Binding Affinity (Kd) 1.9nM 1400 nM 380 nM DiscoveRx [2]
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Result for Result for Result for
Assay Parameter Assay Type
BRD9 BRD4 (BD1) BRD7
Binding Affinity (pIC50) 7.3 (=50 5.3 (= 5000 nM) N/R Cell-free assay [4]
nM)
Cellular Target 158 nM N/R N/R NanoBRET (HEK293
Engagement (IC50) cells) [2]
Selectivity over BET > 700-fold - - TR-FRET [3]
Selectivity over BRD7 > 200-fold - - Based on Kd values

(3] [4]
N/R = Not explicitly reported in the sourced excerpts; values are derived from the provided citations.

Key Experimental Protocols for Validation

The biological validation of I-BRD9 involved several key experiments. The following diagram maps out a

typical workflow for profiling a chemical probe like I-BRD9.

© 2026 Smolecule. All rights reserved. 47 Tech Support


https://www.selleckchem.com/products/i-brd9-gsk602.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4885110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7354103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7354103/
https://www.selleckchem.com/products/i-brd9-gsk602.html
https://www.smolecule.com/products/s530308?utm_src=pdf-body
https://www.smolecule.com/products/s530308?utm_src=pdf-body
https://www.smolecule.com/products/s530308?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

E.. Biochemical Binding Assaysj

[ TR-FRET Assay j [Surface Plasmon Resonance (SPRJ (2. Selectivity Screeningj

Profile against bromodomain panel
&>70-fo|d selectivity vs. 34 bromodomainsg G ey TR Engagemena

( NanoBRET Assay j (Chemoproteomic Competition Bindingﬂ E‘t Functional Phenotypingj

Transcriptomic Analysis . ) ) .
[ (RNA-seq) j E’henotyplc assays (Proliferation, Apopto&sﬂ

Click to download full resolution via product page

A generalized workflow for the experimental validation of I-BRD9's potency, selectivity, and cellular

activity.

Here are concise methodologies for the core experiments cited in the search results:

e TR-FRET Assay: This homogeneous assay was used to determine biochemical potency and
selectivity. It typically involves a tagged BRD9 bromodomain, a fluorescent tracer that binds to the
Kac pocket, and a test compound (I-BRD9). Displacement of the tracer by the compound reduces the
TR-FRET signal. The assay was crucial for ensuring >700-fold selectivity over the BET family [3].

¢ NanoBRET Target Engagement Assay: This cell-based assay confirms that I-BRD9 engages with
BRD9 in a live cellular environment. It involves expressing a NanoLuc-tagged BRD9 fusion protein
and a HaloTagged-histone H3.3 protein in HEK293 cells. The binding of the fusion protein to the
histone is disrupted by the inhibitor (I-BRD9), leading to a decrease in the BRET (Bioluminescence
Resonance Energy Transfer) signal. This assay yielded an IC50 of 158 nM for I-BRD9 [2] [4].
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e Transcriptomic Profiling (RNA-seq): To elucidate the functional consequences of BRD9 inhibition,
researchers treated Kasumi-1 acute myeloid leukemia cells with I-BRD9. Subsequent RNA-
sequencing and bioinformatics analysis identified genes and pathways regulated by BRD9,
implicating it in oncology and immune response pathways [3].

Application in Disease Research

I-BRD9 has been used as a tool to investigate the role of BRD9 in various diseases, revealing its potential as

a therapeutic target.

e Cancer Research: Studies using I-BRD9 have shown that targeted inhibition of BRD9 suppresses
tumorigenesis in several cancer models, including acute myeloid leukemia (AML), gallbladder
cancer (GBC), and uterine fibroids (UFs) [1] [5] [6]. The anti-tumor effects are mediated through
mechanisms such as increased apoptosis, cell cycle arrest, and decreased cell proliferation
and extracellular matrix deposition [5] [6].

¢ Mechanistic Insights: In gallbladder cancer, I-BRD9 was instrumental in uncovering that BRD9
promotes cancer progression by upregulating CST1 and activating the PIBK/IAKT pathway through
interaction with the transcription factor FOXP1 [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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